molecular formula C9H8ClNO3 B13918889 Methyl 4-amino-2-chloro-5-formylbenzoate

Methyl 4-amino-2-chloro-5-formylbenzoate

Katalognummer: B13918889
Molekulargewicht: 213.62 g/mol
InChI-Schlüssel: WDOPXYKVWCYIMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-amino-2-chloro-5-formylbenzoate is an organic compound with a complex structure that includes an amino group, a chloro substituent, and a formyl group attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-chloro-5-formylbenzoate typically involves multi-step organic reactions. One common method starts with the chlorination of methyl 4-amino-5-formylbenzoate, followed by the introduction of the formyl group through a formylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistent quality. The process may include steps such as purification through crystallization or distillation to remove impurities and achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-2-chloro-5-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Methyl 4-amino-2-chloro-5-carboxybenzoate.

    Reduction: Methyl 4-amino-2-chloro-5-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-amino-2-chloro-5-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-amino-2-chloro-5-formylbenzoate involves its interaction with specific molecular targets. The amino and formyl groups can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-chloro-2-formylbenzoate: Similar structure but lacks the amino group.

    Methyl 2-chloro-5-formylbenzoate: Similar structure but with different positioning of the formyl group.

    Methyl 4-amino-5-formylbenzoate: Similar structure but lacks the chloro substituent.

Uniqueness

Methyl 4-amino-2-chloro-5-formylbenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an amino and a chloro group allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H8ClNO3

Molekulargewicht

213.62 g/mol

IUPAC-Name

methyl 4-amino-2-chloro-5-formylbenzoate

InChI

InChI=1S/C9H8ClNO3/c1-14-9(13)6-2-5(4-12)8(11)3-7(6)10/h2-4H,11H2,1H3

InChI-Schlüssel

WDOPXYKVWCYIMD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C(=C1)C=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.